(2-{(E)-[2-(1H-benzimidazol-1-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound that features a benzimidazole moiety linked to a phenoxyacetic acid structure through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid typically involves the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Acylation: The benzimidazole is then acylated using chloroacetyl chloride to introduce the acetyl group.
Hydrazone Formation: The acylated benzimidazole is reacted with hydrazine hydrate to form the hydrazone linkage.
Coupling with Phenoxyacetic Acid: Finally, the hydrazone derivative is coupled with phenoxyacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, (2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazone linkage may also play a role in the compound’s reactivity and binding affinity. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
What sets (2-{(E)-[(1H-benzimidazol-1-ylacetyl)hydrazono]methyl}phenoxy)acetic acid apart is its unique combination of a benzimidazole moiety and a phenoxyacetic acid structure linked through a hydrazone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(benzimidazol-1-yl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O4/c23-17(10-22-12-19-14-6-2-3-7-15(14)22)21-20-9-13-5-1-4-8-16(13)26-11-18(24)25/h1-9,12H,10-11H2,(H,21,23)(H,24,25)/b20-9+ |
InChI Key |
SYYXAWRBGGVRCB-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)OCC(=O)O |
Origin of Product |
United States |
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